molecular formula C19H21NOS B13843346 (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide

(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide

Cat. No.: B13843346
M. Wt: 311.4 g/mol
InChI Key: XQAXUJWARUYSMA-HNNXBMFYSA-N
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Description

(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core structure, which is a tricyclic system containing sulfur, and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.

    Introduction of the Butanamide Side Chain: The butanamide side chain is introduced through a series of reactions, including alkylation and amidation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases and amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioxanthene derivatives with different oxidation states.

    Substitution: The aromatic rings in the thioxanthene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thioxanthene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thioxanthene derivatives.

Scientific Research Applications

(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antipsychotic and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thioxanthene derivatives are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 9H-thioxanthen-9-yl sulfone: Another thioxanthene derivative with a sulfone group.

    3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide: A thioxanthene derivative with a piperidine side chain.

Uniqueness

(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, including the butanamide side chain and the stereochemistry at the 2-position. These features may contribute to its distinct biological activities and chemical reactivity compared to other thioxanthene derivatives.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-3-methyl-2-(9H-thioxanthen-9-ylmethyl)butanamide

InChI

InChI=1S/C19H21NOS/c1-12(2)15(19(20)21)11-16-13-7-3-5-9-17(13)22-18-10-6-4-8-14(16)18/h3-10,12,15-16H,11H2,1-2H3,(H2,20,21)/t15-/m0/s1

InChI Key

XQAXUJWARUYSMA-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@H](CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N

Canonical SMILES

CC(C)C(CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N

Origin of Product

United States

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